Macusine B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Macusine B is an alkaloid isolated from the plant Strychnos toxifera. It is known for its pharmacological properties, particularly its ability to block alpha-adrenergic receptors and stimulate beta-adrenergic receptors in both in vivo and in vitro settings . This compound has been studied for its potential therapeutic applications due to its unique interaction with various biological receptors.

准备方法

Synthetic Routes and Reaction Conditions

Macusine B can be synthesized through a series of chemical reactions involving the precursor compounds found in Strychnos toxifera. The synthetic route typically involves the extraction of the alkaloid from the plant material, followed by purification processes such as chromatography . The reaction conditions often require specific solvents and catalysts to facilitate the isolation and purification of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the plant Strychnos toxifera. The process includes harvesting the plant material, followed by extraction using solvents like ethanol or methanol. The crude extract is then subjected to various purification techniques, including column chromatography and crystallization, to obtain pure this compound .

化学反应分析

Types of Reactions

Macusine B undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

科学研究应用

Pharmacological Properties

Macusine B exhibits significant interactions with adrenergic receptors, specifically blocking α-adrenergic receptors while stimulating β-receptors. This dual action suggests potential applications in treating cardiovascular conditions such as hypertension and heart failure. Additionally, studies indicate that this compound may influence neurotransmitter systems, which could further expand its therapeutic scope.

Key Pharmacological Activities

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound and its derivatives:

- Cardiovascular Studies : In one study, isolated preparations demonstrated that this compound could effectively modulate heart rate and blood pressure responses in animal models, providing insights into its potential use in treating cardiovascular diseases.

- Neuropharmacological Research : Investigations into the central nervous system effects of this compound have revealed its capacity to alter sedative response times in mice, highlighting its possible application in anesthetic protocols.

Comparative Analysis of Related Compounds

The following table summarizes the properties of this compound compared to structurally related alkaloids:

| Compound Name | Source | Key Properties |

|---|---|---|

| This compound | Strychnos toxifera | Blocks α-receptors; stimulates β-receptors; CNS effects |

| Strychnine | Strychnos nux-vomica | Potent neurotoxin affecting neurotransmission |

| Curarine | Chondrodendron tomentosum | Muscle relaxant used in anesthesia |

| Tubocurarine | Chondrodendron tomentosum | Neuromuscular blocker |

作用机制

Macusine B exerts its effects by interacting with specific molecular targets, primarily alpha-adrenergic and beta-adrenergic receptors. It acts as a competitive inhibitor of 5-hydroxytryptamine on the guinea-pig ileum and blocks the action of this spasmogen on the rat uterus . The compound’s ability to block alpha-adrenergic receptors and stimulate beta-adrenergic receptors is central to its pharmacological activity .

相似化合物的比较

Similar Compounds

Guiaflavine: Another alkaloid from the same plant family, known for its neuromuscular blocking properties.

Guiachrysine: A bisindole alkaloid with similar pharmacological effects.

9-Methoxygeissoschizol: A monoindole compound with distinct chemical properties.

Uniqueness of Macusine B

This compound is unique due to its specific interaction with both alpha-adrenergic and beta-adrenergic receptors, which is not commonly observed in other similar alkaloids. This dual action makes it a valuable compound for studying adrenergic receptor pharmacology and for potential therapeutic applications .

属性

CAS 编号 |

6792-07-0 |

|---|---|

分子式 |

C20H25N2O+ |

分子量 |

309.4 g/mol |

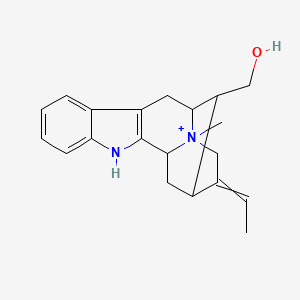

IUPAC 名称 |

[(1S,12S,13R,14R,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |

InChI |

InChI=1S/C20H25N2O/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3/q+1/b12-3-/t14-,16+,18-,19-,22+/m0/s1 |

InChI 键 |

KRTATNOTKFNEFT-GXFHUVTISA-N |

SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C |

手性 SMILES |

C/C=C\1/C[N@+]2([C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO)C |

规范 SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C |

外观 |

Powder |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Macusine B?

A1: this compound is a naturally occurring indole alkaloid originally isolated from Strychnos toxifera, a plant species used in the preparation of curare. [] It has also been found in other plant species, including Rauvolfia reflexa and Pleiocarpa tubicina. [, ]

Q2: How does this compound interact with the nervous system?

A2: this compound exhibits a complex interaction with the nervous system. It acts as an α-adrenergic receptor blocker and a β-adrenergic receptor stimulator, influencing the activity of adrenaline and noradrenaline. [, , ] Furthermore, it acts as a competitive inhibitor of 5-hydroxytryptamine (serotonin), affecting serotonergic signaling. [, ]

Q3: What are the pharmacological effects of this compound?

A3: this compound demonstrates various pharmacological effects, including the reduction of induction time and potentiation of barbiturate sleeping time in mice, likely due to hypothermia. [] It can also partially block the response to tyramine in the rabbit heart and cat blood pressure. []

Q4: Does this compound affect neurotransmitter levels in the brain?

A4: Research suggests that this compound does not significantly impact the synthesis or metabolism of key neurotransmitters in the rat brain, including noradrenaline, dopamine, 5-hydroxytryptamine, and γ-aminobutyric acid (GABA). []

Q5: Are there any potential therapeutic targets for this compound?

A5: While this compound has demonstrated interactions with various receptors and pharmacological activities, further research is needed to determine its full therapeutic potential. Its cholinesterase inhibitory activity, particularly against butyrylcholinesterase (BChE), has been investigated, suggesting a possible avenue for research in age-related brain disorders. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。